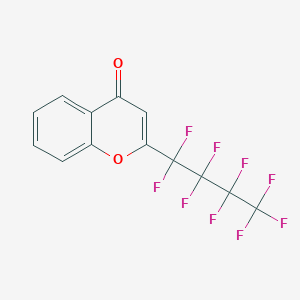![molecular formula C19H17NO2S2 B11652139 (5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。この化合物は、チアゾリジンオン環、ベンジリデン基、ベンジルオキシ置換基を含むその独特の構造によって特徴付けられます。その潜在的な生物活性と医薬品化学における応用から、様々な研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。
チアゾリジンオン環の形成: 最初の段階は、適切なアルデヒドとのエチルイソチオシアネートの反応で、チアゾリジンオン中間体を形成することです。
ベンジリデンの形成: 次に、中間体をピペリジンやピリジンなどの塩基の存在下で、4-(ベンジルオキシ)ベンズアルデヒドとKnoevenagel縮合反応させます。この段階でベンジリデン部分が導入されます。
精製: 最終生成物は、再結晶またはクロマトグラフィー技術を用いて精製し、高純度の所望の化合物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模で行われます。収率と効率を最大限に高めるために、温度、溶媒、触媒濃度などの反応条件の最適化が重要です。スケーラビリティと再現性を向上させるために、連続フロー反応器と自動合成プラットフォームを採用できます。
化学反応の分析
反応の種類
(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、以下のものを含む様々な化学反応を起こすことができます。
酸化: チオキソ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用してスルホンに酸化できます。
還元: ベンジリデン二重結合は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して単結合に還元できます。
置換: ベンジルオキシ基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミンやチオールなどの求核剤。
主な生成物
酸化: スルホン誘導体の形成。
還元: 還元されたチアゾリジンオン誘導体の形成。
置換: 様々な官能基を持つ置換されたチアゾリジンオン誘導体の形成。
科学的研究の応用
化学: より複雑な分子の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: その独自の構造的特徴から、酵素阻害剤またはモジュレーターとしての可能性について調査されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、その潜在的な治療効果について研究されています。
産業: 新規材料の開発や特殊化学品の合成における前駆体として利用されています。
作用機序
(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合し、その活性を調節できます。例えば、特定の酵素の活性部位に結合することにより、基質のアクセスを遮断し、その酵素活性を阻害する可能性があります。ベンジリデン基とチオキソ基は、これらの相互作用において重要な役割を果たし、化合物の全体的な生物活性に貢献しています。
類似化合物との比較
類似化合物
- (5E)-5-[4-(メトキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン
- (5E)-5-[4-(エトキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン
- (5E)-5-[4-(クロロベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
類似化合物と比較して、(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、ベンジルオキシ基の存在により、溶解性、反応性、生物活性が影響を受けるという点で独特です。この化合物における官能基の特定の配置は、生物学的標的との異なった相互作用をもたらす可能性があり、さらなる研究開発のための有望な候補となっています。
この詳細な記事は、(5E)-5-[4-(ベンジルオキシ)ベンジリデン]-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンの合成、反応、応用、作用機序、類似化合物との比較を網羅した包括的な概要を提供しています。
特性
分子式 |
C19H17NO2S2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
(5E)-3-ethyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO2S2/c1-2-20-18(21)17(24-19(20)23)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12+ |
InChIキー |
SYJWRXVGWSMJGW-SFQUDFHCSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652061.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11652084.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)

![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)
![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)
